

CNX-774: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CNX-774

Cat. No.: B15577215

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CNX-774 is a small molecule that has traversed a unique path in drug discovery, initially identified as a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK) and later characterized as a selective inhibitor of equilibrative nucleoside transporter 1 (ENT1). This dual-target history underscores a dynamic development narrative, primarily rooted in preclinical research. While its journey as a BTK inhibitor appears to have paused before clinical evaluation, its role as an ENT1 inhibitor has opened new avenues for therapeutic intervention, particularly in oncology. This technical guide provides an in-depth overview of the discovery and development history of **CNX-774**, detailing its mechanisms of action, summarizing key preclinical data, and outlining the experimental protocols that have defined its scientific profile.

Discovery and Initial Development as a BTK Inhibitor

The precise origins of **CNX-774**, including the initial discovery team and institution, are not extensively documented in publicly available literature. However, it emerged in the scientific landscape as a potent, selective, and irreversible inhibitor of Bruton's tyrosine kinase (BTK).

Mechanism of Action as a BTK Inhibitor

CNX-774 functions as a covalent inhibitor of BTK, forming an irreversible bond with a cysteine residue (Cys481) within the enzyme's active site. This covalent modification permanently disables the kinase activity of BTK, which is a critical component of the B-cell receptor (BCR) signaling pathway. Disruption of this pathway has therapeutic potential in the treatment of B-cell malignancies and autoimmune diseases.

Preclinical Data: BTK Inhibition

Quantitative data from its early preclinical evaluation highlighted its significant potency.

Parameter	Value	Target	Assay Type
IC ₅₀	< 1 nM[1][2][3]	BTK	Biochemical Assay
IC ₅₀	1-10 nM[1]	BTK	Cellular Assay (in Ramos cells)

These values positioned **CNX-774** as a highly potent BTK inhibitor in its class during its initial evaluation. However, further development for this indication, including progression into clinical trials, has not been reported.

Repurposing and Discovery as an ENT1 Inhibitor

A pivotal shift in the development trajectory of **CNX-774** occurred with the discovery of its potent activity as an inhibitor of equilibrative nucleoside transporter 1 (ENT1). This finding was largely independent of its effects on BTK and has become the primary focus of recent research.

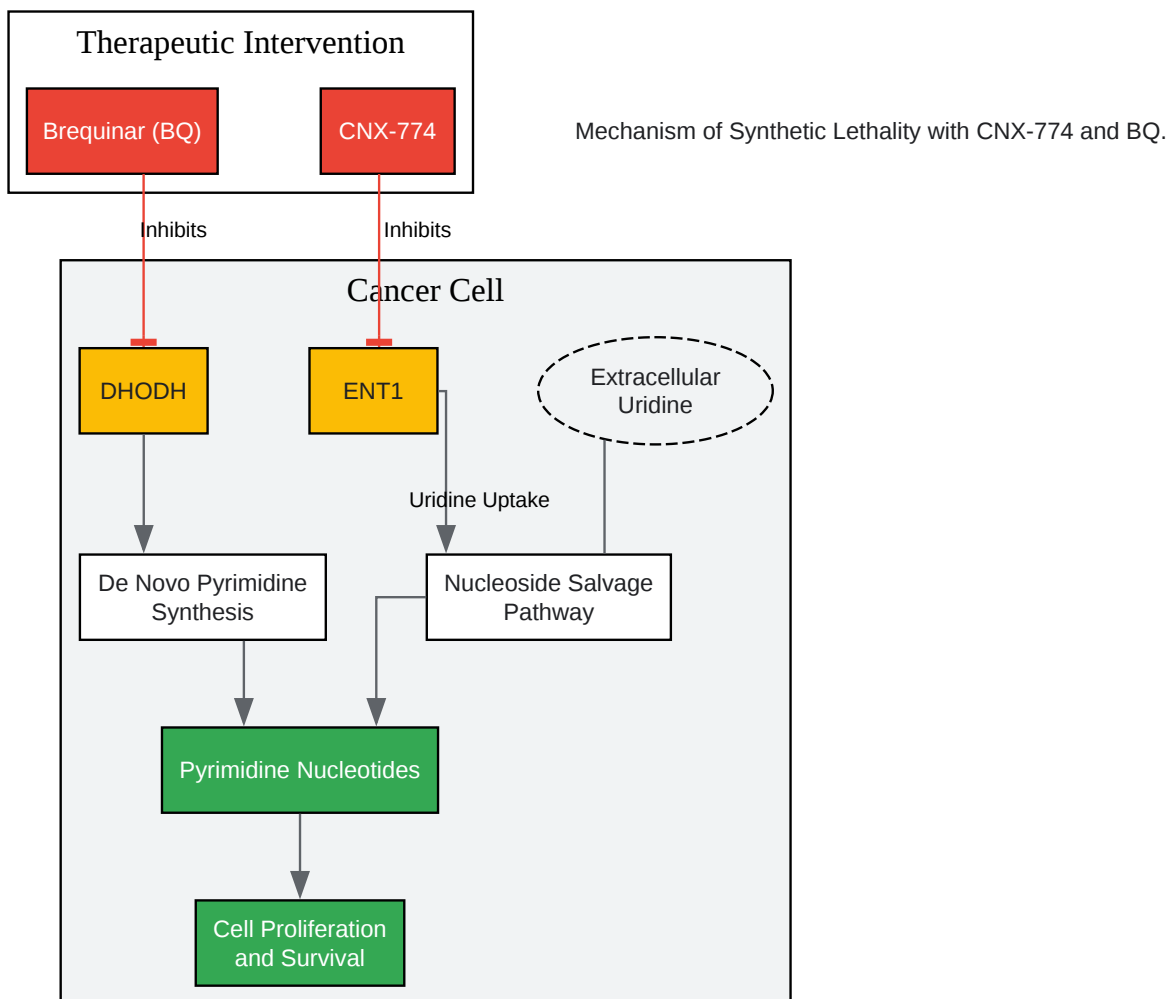
A Serendipitous Discovery in Pancreatic Cancer Research

Researchers at the University of Nebraska Medical Center identified **CNX-774** in a combination screen with the dihydroorotate dehydrogenase (DHODH) inhibitor, brequinar (BQ), aimed at overcoming therapeutic resistance in pancreatic cancer cell lines.[4][5] The screen revealed that **CNX-774** sensitized resistant cancer cells to BQ.[4]

Mechanism of Action: ENT1 Inhibition and Synthetic Lethality

Subsequent mechanistic studies demonstrated that the synergistic effect of **CNX-774** with BQ was not due to BTK inhibition, as pancreatic cancer cells did not express BTK.^[4] Instead, **CNX-774** was found to inhibit ENT1, a transporter responsible for the uptake of extracellular nucleosides.^{[4][5]}

By blocking ENT1, **CNX-774** prevents cancer cells from utilizing the nucleoside salvage pathway to replenish their pyrimidine pools when the de novo synthesis pathway is inhibited by DHODH inhibitors like BQ. This dual blockade leads to profound pyrimidine starvation and cell death, a concept known as synthetic lethality.



[Click to download full resolution via product page](#)

Caption: Mechanism of Synthetic Lethality with **CNX-774** and BQ.

Preclinical Data: ENT1 Inhibition in Pancreatic Cancer

The combination of **CNX-774** and BQ has demonstrated significant efficacy in preclinical models of pancreatic cancer.

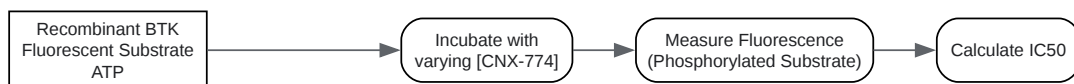
Experiment	Cell Line(s)	Treatment	Key Findings	Reference
Cell Viability	S2-013, KPC 1245, KPC 1199, B16F10, HCT116	BQ + CNX-774	Synergistic loss of cell viability in BQ-resistant cells.	[4]
Metabolomics	S2-013	BQ + CNX-774	Profound depletion of pyrimidine metabolites compared to BQ alone.	[4]
In Vivo Tumor Growth	Orthotopic, immunocompetent PDAC mouse model	BQ + CNX-774	Dramatically suppressed tumor growth and prolonged survival.	[4][5]

Experimental Protocols

Kinase Inhibition Assay (BTK)

A standard biochemical assay would involve incubating recombinant BTK enzyme with a fluorescently labeled substrate and ATP. The kinase activity is measured by the amount of phosphorylated substrate produced. To determine the IC₅₀ of **CNX-774**, the assay would be performed with varying concentrations of the inhibitor, and the resulting data would be fitted to a dose-response curve.

Workflow for a typical BTK biochemical inhibition assay.



[Click to download full resolution via product page](#)

Caption: Workflow for a typical BTK biochemical inhibition assay.

Cellular BTK Occupancy Assay

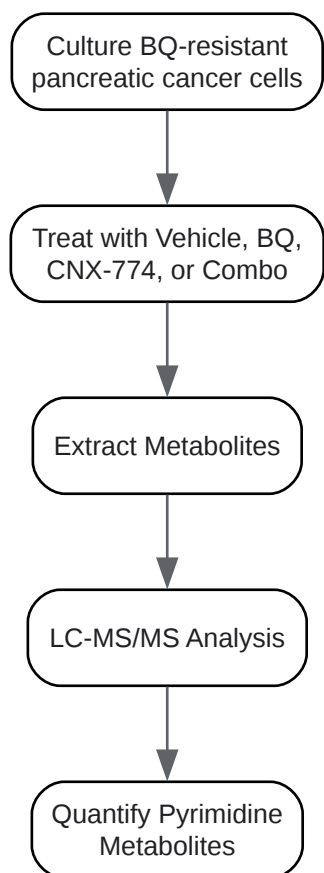
Ramos cells, a human B-lymphoma cell line, are treated with varying concentrations of **CNX-774** for different durations. Following treatment, cell lysates are prepared and the occupancy of BTK by **CNX-774** is determined, often using a probe that binds to the unoccupied active site.

Cell Viability Assay (Combination Therapy)

Pancreatic cancer cell lines are seeded in 96-well plates and treated with a matrix of concentrations of BQ and **CNX-774**, both alone and in combination. After a set incubation period (e.g., 72 hours), cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

Metabolomic Analysis

BQ-resistant pancreatic cancer cells are treated with vehicle, BQ alone, **CNX-774** alone, or the combination of BQ and **CNX-774**. After a specified time, metabolites are extracted from the cells and analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the relative abundance of pyrimidine pathway metabolites.



Experimental workflow for metabolomic analysis.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for metabolomic analysis.

Clinical Development Status

As of the latest available information, **CNX-774** has not entered clinical trials for any indication. No Investigational New Drug (IND) application has been publicly disclosed. Its development remains in the preclinical stage, with the current focus on its potential as an ENT1 inhibitor in combination cancer therapy.

Conclusion

The history of **CNX-774** is a compelling example of the evolving nature of drug discovery. Initially characterized as a potent preclinical BTK inhibitor, its development path was redefined by the discovery of a novel mechanism of action as an ENT1 inhibitor. This later finding has established a strong preclinical proof-of-concept for its use in overcoming resistance to DHODH inhibitors in pancreatic cancer. While the future clinical development of **CNX-774**

remains to be seen, its journey provides valuable insights into target re-evaluation and the potential for synergistic combination therapies in oncology. Further research is warranted to explore its full therapeutic potential and to translate the promising preclinical findings into clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. caymanchem.com [caymanchem.com]
- 2. medkoo.com [medkoo.com]
- 3. CNX-774 - Immunomart [immunomart.com]
- 4. ENT1 blockade by CNX-774 overcomes resistance to DHODH inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ENT1 blockade by CNX-774 overcomes resistance to DHODH inhibition in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [CNX-774: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577215#cnx-774-discovery-and-development-history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com